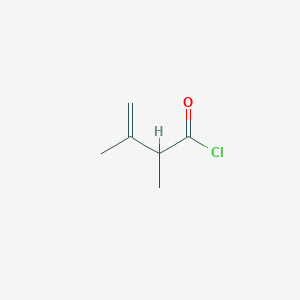

2,3-Dimethylbut-3-enoyl chloride

Description

Contextualization within Acyl Halide Chemistry

Acyl chlorides, characterized by the -COCl functional group, are among the most reactive derivatives of carboxylic acids. wikipedia.orgchemguide.co.ukfiveable.me This high reactivity stems from the strong electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. studymind.co.uk Consequently, acyl chlorides are workhorse reagents in organic synthesis, readily undergoing reactions such as hydrolysis to form carboxylic acids, esterification with alcohols, and amidation with amines. savemyexams.comucalgary.ca The reactions are typically rapid and often proceed under mild conditions. studymind.co.uk 2,3-Dimethylbut-3-enoyl chloride is a prime example of an α,β-unsaturated acyl chloride, a subclass that exhibits even more complex reactivity due to the conjugation of the carbon-carbon double bond with the carbonyl group. acs.orgpressbooks.pub

Significance of the Branched Alkene Backbone in Synthetic Design

The hydrocarbon framework of a molecule, often referred to as its backbone, plays a crucial role in determining its physical and chemical properties. In the case of 2,3-Dimethylbut-3-enoyl chloride, the branched alkene backbone is of particular significance. The presence of methyl groups introduces steric hindrance that can influence the regioselectivity and stereoselectivity of reactions at the carbonyl carbon and the double bond. Furthermore, the alkene functionality provides an additional site for chemical modification, allowing for a diverse range of transformations such as addition reactions and cycloadditions. researchgate.net This dual reactivity allows for the construction of intricate molecular scaffolds from a single starting material. The branching in the alkyl chain can also impact the physical properties of the resulting products, such as their solubility and crystalline nature.

Isomeric Considerations: Distinguishing Reactivity and Synthetic Utility of 2,3-Dimethylbut-3-enoyl Chloride from Related Isomers and Analogs

The precise placement of functional groups and substituents within a molecule can have a profound impact on its chemical behavior. This is particularly true for isomers, which share the same molecular formula but differ in their structural arrangement. Understanding these differences is crucial for synthetic chemists to select the most appropriate building block for a desired transformation.

A comparative analysis of 2,3-Dimethylbut-3-enoyl chloride with its isomers reveals the subtle yet significant effects of substituent placement.

2,2-Dimethylbut-3-enoyl chloride , an isomer, features two methyl groups on the α-carbon. This gem-dimethyl substitution creates significant steric hindrance around the carbonyl group, which can modulate its reactivity towards nucleophiles.

2,2-Dimethylbut-3-ynoyl chloride introduces a carbon-carbon triple bond (alkyne) in place of the double bond. lookchem.com The linear geometry of the alkyne and its electron-withdrawing nature impart distinct reactivity to this molecule, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity. lookchem.com The triple bond can participate in a variety of addition reactions and can be used to construct more rigid molecular frameworks.

The table below summarizes some of the key properties of these isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 2,3-Dimethylbut-3-enoyl chloride | C₆H₉ClO | 132.59 nih.gov | Methyl groups at C2 and C3, terminal double bond |

| 2,2-Dimethylbut-3-enoyl chloride | C₆H₉ClO | 132.59 | Gem-dimethyl groups at C2, terminal double bond |

| 2,2-Dimethylbut-3-ynoyl chloride | C₆H₇ClO | 130.57 lookchem.com | Gem-dimethyl groups at C2, terminal triple bond |

The positioning of the double bond and methyl groups in 2,3-Dimethylbut-3-enoyl chloride versus its constitutional isomer, 2,3-Dimethyl-2-butenoyl chloride , significantly influences reaction selectivity. nih.gov In the latter, the double bond is located between the second and third carbon atoms, resulting in a tetrasubstituted alkene. This internal, more sterically hindered double bond will exhibit different reactivity in addition reactions compared to the terminal, less hindered double bond of 2,3-Dimethylbut-3-enoyl chloride. For instance, reactions that are sensitive to steric bulk, such as certain catalytic hydrogenations or epoxidations, would be expected to proceed at different rates and potentially with different selectivities for these two isomers.

The study of homologous series, where compounds differ by a repeating unit such as a methylene (B1212753) group (-CH₂-), provides valuable insights into the structure-activity relationships of a class of compounds. The homologation of carboxylic acids and their derivatives, including acyl chlorides, is a known synthetic strategy. nih.govuva.nl For instance, comparing the reactivity of butenoyl chloride and its homologs, such as pentenoyl chloride, can reveal trends in reactivity due to changes in chain length and steric effects.

Furthermore, analyzing analogs where the methyl groups are replaced with other alkyl groups or functional groups can help to fine-tune the electronic and steric properties of the acyl chloride, thereby expanding its synthetic utility. For example, the introduction of electron-withdrawing or electron-donating groups on the alkyl backbone can modulate the electrophilicity of the carbonyl carbon and the reactivity of the double bond.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbut-3-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-4(2)5(3)6(7)8/h5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKHIBLKXZDWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510591 | |

| Record name | 2,3-Dimethylbut-3-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54980-06-2 | |

| Record name | 2,3-Dimethylbut-3-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethylbut 3 Enoyl Chloride and Its Precursors

Established Synthetic Routes to 2,3-Dimethylbut-3-enoic Acid

The creation of 2,3-dimethylbut-3-enoic acid is a critical preliminary stage. This is typically achieved through the synthesis of an appropriate precursor, which is then converted to the desired carboxylic acid.

Carboxylic Acid Precursor Synthesis via Conventional Methods

A common and established route to 2,3-dimethylbut-3-enoic acid involves a two-step process starting from a readily available alkene. The first step is the synthesis of the corresponding primary allylic alcohol, 2,3-dimethylbut-3-en-1-ol (B1280170), via the hydroboration-oxidation of 2,3-dimethyl-1-butene. This reaction proceeds with anti-Markovnikov regioselectivity, where the boron reagent adds to the less substituted carbon of the double bond. The resulting organoborane is then oxidized in the second step to yield the primary alcohol.

The subsequent step is the oxidation of 2,3-dimethylbut-3-en-1-ol to the carboxylic acid, 2,3-dimethylbut-3-enoic acid. A conventional and effective method for this transformation is the Jones oxidation. organic-chemistry.orgnumberanalytics.com The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a strong oxidizing agent capable of converting primary alcohols to carboxylic acids. numberanalytics.comalfa-chemistry.com While the Jones oxidation is a robust method, it is crucial to note that for some allylic alcohols, the reaction can sometimes be selective for the formation of aldehydes. organic-chemistry.orgorganic-chemistry.org However, for primary alcohols that can form hydrates, the reaction generally proceeds to the carboxylic acid. organic-chemistry.org

The reaction is typically performed by adding the Jones reagent to a solution of the alcohol in acetone. chemeurope.com The progress of the reaction can often be visually monitored by the color change from the orange-red of Cr(VI) to the green of Cr(III). organic-chemistry.org

Table 1: Conventional Synthesis of 2,3-Dimethylbut-3-enoic Acid

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Hydroboration-Oxidation | 1. Borane-tetrahydrofuran complex (BH₃·THF) 2. Hydrogen peroxide (H₂O₂), Sodium hydroxide (B78521) (NaOH) | 2,3-Dimethylbut-3-en-1-ol |

| 2 | Jones Oxidation | Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), Acetone | 2,3-Dimethylbut-3-enoic Acid |

Advanced Methodologies for Stereoselective Precursor Synthesis

The development of stereoselective methods for the synthesis of chiral carboxylic acids is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields. For a molecule like 2,3-dimethylbut-3-enoic acid, which has a chiral center at the C2 position, several advanced strategies can be envisioned for its stereoselective synthesis.

One prominent approach involves the use of chiral auxiliaries . wikipedia.org In this methodology, an achiral carboxylic acid substrate is reacted with a chiral auxiliary to form a new compound. The presence of the chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation at the α-carbon. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched carboxylic acid. york.ac.uk A variety of chiral auxiliaries are available, such as Evans oxazolidinones and pseudoephedrine. wikipedia.org

Another advanced strategy is the use of chiral bases for asymmetric deprotonation. rsc.org In this method, a non-chiral carboxylic acid is deprotonated by a chiral lithium amide base to form a chiral enolate. This enolate then reacts with an electrophile, leading to the formation of a new stereocenter with a specific configuration. This approach offers the advantage of not requiring the covalent attachment of a chiral auxiliary to the substrate. researchgate.net

Furthermore, asymmetric catalysis provides a powerful tool for the enantioselective synthesis of β,γ-unsaturated carboxylic acids. nih.gov This can involve the use of chiral catalysts to control the stereochemistry of various reactions, such as the functionalization of substituted carboxylic acids. rsc.org For instance, catalytic asymmetric aziridine-opening reactions with carboxylic acids as nucleophiles have been developed, showcasing the potential for creating chiral carboxylic acid derivatives. nih.gov

While specific, detailed protocols for the stereoselective synthesis of 2,3-dimethylbut-3-enoic acid are not extensively documented in readily available literature, the general principles of these advanced methodologies are applicable to its synthesis.

Chlorination Techniques for Acyl Chloride Formation

The conversion of the carboxylic acid precursor, 2,3-dimethylbut-3-enoic acid, to the corresponding acyl chloride, 2,3-dimethylbut-3-enoyl chloride, is a crucial final step. This transformation is most commonly achieved using thionyl chloride.

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). The reaction is typically carried out by treating the carboxylic acid with an excess of thionyl chloride, often at reflux temperatures.

The mechanism of the reaction between a carboxylic acid and thionyl chloride involves several steps. Initially, the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by the nucleophilic attack of the chloride ion on the carbonyl carbon of the intermediate. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride and the release of sulfur dioxide and a chloride ion.

The reaction between a carboxylic acid and thionyl chloride can be significantly accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). The catalytic role of DMF involves the initial reaction with thionyl chloride to form a Vilsmeier-type reagent, which is a more potent acylating agent. This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. This catalytic cycle allows for the reaction to proceed under milder conditions and at a faster rate.

Table 2: Chlorination of 2,3-Dimethylbut-3-enoic Acid

| Reagent | Catalyst | Byproducts | Product |

| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | 2,3-Dimethylbut-3-enoyl chloride |

Optimization of Reaction Conditions for Yield and Purity

For the precursor, 2,3-dimethylbut-2-enoic acid, synthetic routes such as aldol-type condensations are employed. researchgate.net Optimization of these reactions involves meticulous control over catalyst choice, reaction temperature, and reactant ratios to favor the desired product and minimize side reactions. For instance, in related syntheses, increasing the temperature can increase the reaction rate, but may also lead to the formation of byproducts if not carefully controlled. researchgate.net

The subsequent chlorination of 2,3-dimethylbut-2-enoic acid to the target acyl chloride is the most critical step. Key parameters for optimization include the choice of chlorinating agent, stoichiometry, temperature, and reaction time. Using a slight molar excess (e.g., 1.0 to 1.3 times the molar amount of the carboxylic acid) of the chlorinating agent, such as thionyl chloride, is common to ensure complete conversion of the acid. google.com Reaction temperatures are typically maintained between 30 and 80 °C. google.com The progress of the reaction is often monitored to determine the optimal time for completion, preventing the formation of degradation products that can arise from prolonged heating or extended reaction times.

Table 1: General Optimization Parameters for Carboxylic Acid Chlorination

| Parameter | Objective | Typical Conditions & Rationale |

|---|---|---|

| Chlorinating Agent Stoichiometry | Ensure complete conversion of the carboxylic acid. | A 1.0 to 1.5 molar equivalent is often used. Excess reagent drives the reaction to completion but must be removed during purification. |

| Temperature Control | Balance reaction rate with selectivity and stability. | Reactions are often started at low temperatures (e.g., 0 °C) and may be gently heated (e.g., 50-80 °C) to proceed at a reasonable rate without decomposing the product. google.comgoogle.com |

| Solvent | Provide a suitable reaction medium. | Inert, anhydrous solvents like dichloromethane (B109758) (DCM), chloroform, or toluene (B28343) may be used. Some reactions are run neat in the chlorinating agent (e.g., thionyl chloride). researchgate.netreddit.com |

| Catalyst | Increase reaction rate. | A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride or thionyl chloride. reddit.com |

Phosphorus Trichloride-Mediated Chlorination

Phosphorus trichloride (B1173362) (PCl₃) is a classic reagent for converting carboxylic acids to their corresponding acyl chlorides. The reaction with 2,3-dimethylbut-2-enoic acid would proceed according to the general mechanism where three equivalents of the carboxylic acid react with one equivalent of PCl₃.

The typical procedure involves adding PCl₃ dropwise to the carboxylic acid, sometimes with gentle heating to initiate or complete the reaction. researchgate.net A key advantage of this method is the nature of the byproduct, phosphorous acid (H₃PO₃), which is a dense, viscous liquid. After the reaction is complete, the mixture can often be allowed to stand, causing the phosphorous acid to separate as a distinct lower layer, which can be physically removed. researchgate.net The crude 2,3-dimethylbut-3-enoyl chloride is then purified from any remaining starting material or byproducts, typically by fractional distillation. google.com

Alternative Chlorinating Reagents and Methodologies

Several other reagents are effective for the synthesis of acyl chlorides, each with specific advantages that may be leveraged in a research setting.

Thionyl Chloride (SOCl₂): This is one of the most common and convenient reagents for preparing acyl chlorides. masterorganicchemistry.comlibretexts.org Its reaction with a carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.com This simplifies the workup procedure significantly, as the main impurities are volatile and can be readily removed from the reaction mixture, often leaving a relatively pure crude product that can be further purified by distillation. reddit.com The reaction can be run neat or in an inert solvent.

Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride is highly effective and produces only gaseous byproducts (CO, CO₂, and HCl). It is often considered a milder reagent and is particularly useful for substrates sensitive to the higher temperatures that may be required with SOCl₂ or PCl₃. These reactions are almost always run in the presence of a catalytic amount of N,N-dimethylformamide (DMF). reddit.com

Phosphorus Pentachloride (PCl₅): PCl₅ is another solid reagent that reacts with carboxylic acids to form acyl chlorides. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). A drawback of this method is that the boiling point of POCl₃ (106 °C) can be close to that of the desired acyl chloride, potentially complicating purification by distillation.

Table 2: Comparison of Common Chlorinating Reagents

| Reagent | Formula | Byproducts | Key Advantages |

|---|---|---|---|

| Phosphorus Trichloride | PCl₃ | H₃PO₃ (phosphorous acid) | Byproduct is a dense liquid, allowing for phase separation. |

| Thionyl Chloride | SOCl₂ | SO₂ (gas), HCl (gas) | Gaseous byproducts simplify purification. masterorganicchemistry.com |

| Oxalyl Chloride | (COCl)₂ | CO (gas), CO₂ (gas), HCl (gas) | Mild conditions; gaseous byproducts. reddit.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃ (liquid), HCl (gas) | Effective, but POCl₃ byproduct can complicate distillation. |

Purification and Isolation Techniques for Research Applications

Distillation and Crystallization Under Controlled Conditions

Given that 2,3-dimethylbut-3-enoyl chloride is a liquid at room temperature, fractional distillation is the primary method for its purification. This technique is essential to separate the final product from non-volatile impurities, such as the starting carboxylic acid, and from byproducts like phosphorous acid (from PCl₃) or excess chlorinating agent.

For high-boiling point acyl chlorides, or those prone to decomposition at atmospheric pressure, vacuum distillation is the preferred technique. youtube.com By reducing the pressure, the boiling point of the compound is lowered, allowing distillation to occur at a temperature that minimizes thermal degradation. youtube.com It is crucial that the distillation apparatus is completely dry and, if possible, under an inert atmosphere to prevent hydrolysis of the product. Crystallization is not applicable for this compound unless it is a solid under specific conditions, but it is a viable technique for solid acyl chlorides, using anhydrous, non-hydroxylic solvents.

Chromatographic Methods for Purity Enhancement in Academic Research

Chromatographic purification of highly reactive compounds like acyl chlorides presents significant challenges. However, under rigorously controlled conditions, it can be employed for high-purity applications.

Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used to purify small quantities of volatile compounds. For acyl chlorides, this is difficult due to their reactivity with moisture and potential for decomposition on the column. oup.comoup.com Success requires a highly inert system, including the injection port and the column itself, to prevent hydrolysis or other reactions. chromforum.org Often, acyl chlorides are derivatized into more stable esters or amides prior to GC analysis to circumvent these issues. nih.gov

Flash Column Chromatography: This technique is challenging for acyl chlorides due to their sensitivity towards common protic solvents and the silica (B1680970) gel stationary phase, which has surface silanol (B1196071) groups that can react with the compound. If attempted, it must be performed using a completely anhydrous system, including dry-packed silica gel and anhydrous, non-protic eluents (e.g., hexanes, dichloromethane). researchgate.net The high reactivity often leads to streaking, decomposition on the column, and low recovery. reddit.com Therefore, it is generally avoided in favor of distillation unless no other option is viable. researchgate.net

Strategies for Handling Moisture Sensitivity in Laboratory Environments

The high reactivity of the acyl chloride functional group with water necessitates stringent anhydrous and inert atmosphere techniques for handling and storage.

Inert Atmosphere: All manipulations involving 2,3-dimethylbut-3-enoyl chloride should be conducted under a dry, inert atmosphere, such as nitrogen or argon. This is typically achieved using a glovebox or a Schlenk line. pitt.edu A glovebox provides a contained environment with very low levels of oxygen and moisture, while a Schlenk line allows for the manipulation of chemicals in glassware under vacuum or a positive pressure of inert gas. pitt.edu

Anhydrous Conditions: All glassware must be rigorously dried before use, typically by flame-drying under vacuum or oven-drying at high temperatures (>120 °C) and cooling in a desiccator or under an inert gas stream. Solvents must be thoroughly dried using appropriate drying agents and distilled before use.

Storage and Transfer: Moisture-sensitive reagents like acyl chlorides are often stored in specialized bottles, such as Sure/Seal™ bottles, which are sealed with a crown cap over a PTFE-faced rubber liner. sigmaaldrich.com This design allows for the transfer of the liquid via a dry, inert-gas-flushed syringe or cannula without exposing the bulk material to the atmosphere. sigmaaldrich.com When transferring the liquid, a positive pressure of inert gas is used to push the liquid into the syringe, preventing the creation of a partial vacuum inside the bottle that could draw in atmospheric moisture. sigmaaldrich.com For long-term storage, sealing the bottle cap with paraffin (B1166041) film or electrical tape and storing it inside a desiccator can provide additional protection. reddit.com

Reactivity Profiles and Mechanistic Investigations of 2,3 Dimethylbut 3 Enoyl Chloride

Nucleophilic Acyl Substitution Reactions

2,3-Dimethylbut-3-enoyl chloride, as an acyl chloride, is a highly reactive derivative of a carboxylic acid. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of both the chlorine and oxygen atoms. libretexts.orgchemistrystudent.comstudymind.co.uk This makes it a prime substrate for nucleophilic acyl substitution reactions. The general mechanism for these reactions involves two key steps: a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion (a good leaving group) to reform the carbonyl double bond. libretexts.orglibretexts.orguomustansiriyah.edu.iq

Formation of Carboxylic Acid Derivatives (Esters, Amides, Anhydrides)

2,3-Dimethylbut-3-enoyl chloride readily reacts with alcohols in a process known as alcoholysis to form esters. orgoreview.comlibretexts.org The reaction is typically vigorous and exothermic, often proceeding at room temperature. chemguide.co.uk The oxygen atom of the alcohol acts as the nucleophile, attacking the electron-deficient carbonyl carbon of the acyl chloride. studymind.co.ukorgoreview.com This is followed by the elimination of a hydrogen chloride (HCl) molecule, resulting in the formation of the corresponding ester. savemyexams.com

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct, which can otherwise protonate the alcohol and reduce its nucleophilicity. uomustansiriyah.edu.iqorgoreview.comchemistrysteps.com

General Reaction Scheme for Esterification:

2,3-Dimethylbut-3-enoyl chloride + R-OH (Alcohol) → 2,3-Dimethylbut-3-enoate Ester + HCl

The rate of esterification is significantly influenced by steric hindrance. Bulky groups on either the acyl chloride or the alcohol can slow the reaction down considerably. libretexts.orgorgoreview.com For 2,3-Dimethylbut-3-enoyl chloride, the presence of the methyl group at the α-carbon (C2 position) introduces steric bulk that can affect the approach of the nucleophile.

Table 1: Representative Esterification Reactions

| Alcohol (Nucleophile) | Product | Typical Conditions |

| Methanol | Methyl 2,3-dimethylbut-3-enoate | Pyridine, 0°C to room temp. |

| Ethanol | Ethyl 2,3-dimethylbut-3-enoate | Triethylamine, CH₂Cl₂, room temp. libretexts.org |

| Isopropanol | Isopropyl 2,3-dimethylbut-3-enoate | Pyridine, gentle warming |

| tert-Butanol | tert-Butyl 2,3-dimethylbut-3-enoate | Silver cyanide catalyst may be required oup.com |

The reaction of 2,3-Dimethylbut-3-enoyl chloride with ammonia, primary amines, or secondary amines leads to the formation of amides. uomustansiriyah.edu.iqsavemyexams.comyoutube.com This reaction is generally very rapid. uomustansiriyah.edu.iq The nitrogen atom of the amine, with its lone pair of electrons, serves as a potent nucleophile that attacks the carbonyl carbon. youtube.comkhanacademy.org

Similar to esterification, an elimination step follows the initial nucleophilic addition, expelling a chloride ion. youtube.com To drive the reaction to completion, two equivalents of the amine are typically used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the liberated HCl, forming an ammonium (B1175870) chloride salt. chemistrystudent.comyoutube.com

General Reaction Scheme for Amidation:

2,3-Dimethylbut-3-enoyl chloride + 2 RNH₂ (Amine) → N-Alkyl-2,3-dimethylbut-3-enamide + RNH₃⁺Cl⁻

The steric hindrance from the 2,3-dimethyl groups can also influence the rate of amidation, particularly with bulky secondary amines.

Table 2: Representative Amidation Reactions

| Amine (Nucleophile) | Product | Reaction Conditions |

| Ammonia (NH₃) | 2,3-Dimethylbut-3-enamide | Excess NH₃ in an inert solvent |

| Methylamine (CH₃NH₂) | N-Methyl-2,3-dimethylbut-3-enamide | 2 equivalents of methylamine, DCM researchgate.net |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2,3-dimethylbut-3-enamide | 2 equivalents of diethylamine, 0°C |

Acyl chlorides, including 2,3-Dimethylbut-3-enoyl chloride, can react with thiols (R-SH) to form thioesters. chemistrysteps.com Thiols are effective nucleophiles, and the reaction mechanism is analogous to that with alcohols and amines. nih.gov The sulfur atom attacks the carbonyl carbon, leading to the formation of a C-S bond and the elimination of HCl. chemistrysteps.com Various methods exist for this transformation, including direct reaction or the use of metal thiolates to enhance reactivity. researchgate.net

General Reaction Scheme for Thioesterification:

2,3-Dimethylbut-3-enoyl chloride + R-SH (Thiol) → S-Alkyl 2,3-dimethylbut-3-enethioate + HCl

Beyond thioesters, acyl chlorides are versatile precursors for other derivatives. For instance, reaction with a carboxylate salt (R'COO⁻) results in the formation of a carboxylic acid anhydride. chemistrysteps.commasterorganicchemistry.com This reaction allows for the synthesis of both symmetrical and mixed anhydrides. chemistrysteps.com

Table 3: Formation of Thioesters and Anhydrides

| Nucleophile | Product Type | Product Name Example |

| Ethanethiol (CH₃CH₂SH) | Thioester | S-Ethyl 2,3-dimethylbut-3-enethioate |

| Sodium Acetate (CH₃COONa) | Acid Anhydride | Acetic 2,3-dimethylbut-3-enoic anhydride |

Kinetic Studies of Nucleophilic Acyl Substitution

The kinetics of nucleophilic acyl substitution are highly sensitive to the steric environment around the carbonyl group. libretexts.orguomustansiriyah.edu.iq The presence of the methyl groups at the C2 and C3 positions of 2,3-Dimethylbut-3-enoyl chloride introduces significant steric hindrance.

This steric bulk has a direct impact on reaction rates by impeding the trajectory of the incoming nucleophile towards the electrophilic carbonyl carbon. orgoreview.com The initial addition step, which is often the rate-limiting step, is slowed down because the bulky substituents create a more crowded transition state, raising its energy and thus increasing the activation energy of the reaction. libretexts.orglibretexts.org

For a series of acyl chlorides reacting with a given nucleophile, the reactivity generally decreases as steric hindrance increases. libretexts.org

Table 4: Relative Reactivity of Acyl Chlorides Based on Steric Hindrance

| Acyl Chloride | Structure | Steric Hindrance at α-carbon | Expected Relative Rate of Reaction |

| Acetyl chloride | CH₃COCl | Low | Very High |

| Propionyl chloride | CH₃CH₂COCl | Moderate | High |

| Isobutyryl chloride | (CH₃)₂CHCOCl | High | Moderate |

| 2,3-Dimethylbut-3-enoyl chloride | CH₂=C(CH₃)C(CH₃)HCOCl | High | Moderate to Low |

| Pivaloyl chloride | (CH₃)₃CCOCl | Very High | Low |

Note: This table provides a qualitative comparison. Actual rates depend on the specific nucleophile and reaction conditions. The reactivity of 2,3-Dimethylbut-3-enoyl chloride is influenced by the methyl group at the alpha-carbon (C2).

Studies on the hydrolysis and alcoholysis of various acyl chlorides consistently show that branching at the α-carbon (the carbon adjacent to the carbonyl group) leads to a decrease in reaction rates. orgoreview.comcdnsciencepub.com For example, the rate of hydrolysis decreases as you move from acetyl chloride to more substituted acyl chlorides. savemyexams.comaskfilo.com While specific kinetic data for 2,3-Dimethylbut-3-enoyl chloride is not widely published, its structure, featuring a substituted α-carbon, places it among the more sterically hindered acyl chlorides. Therefore, its reaction rates with nucleophiles are expected to be slower than those of less hindered analogues like acetyl chloride or propionyl chloride, but potentially faster than extremely hindered compounds like pivaloyl chloride due to the electronic effects and geometry of the double bond. libretexts.orgorgoreview.com

Comparative Kinetic Analysis with Less Hindered Acyl Chlorides

The reactivity of acyl chlorides in nucleophilic substitution reactions is significantly influenced by steric hindrance around the carbonyl group. In the case of 2,3-dimethylbut-3-enoyl chloride, the presence of a methyl group at the α-position and an isopropylidene group at the β-position creates a sterically congested environment. This steric bulk is expected to decrease the rate of nucleophilic attack compared to less hindered acyl chlorides such as acetyl chloride or propanoyl chloride.

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process that proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgbyjus.comyoutube.com The nucleophile first adds to the electrophilic carbonyl carbon, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral intermediate. Subsequently, the leaving group (in this case, the chloride ion) is eliminated, and the carbonyl double bond is reformed. masterorganicchemistry.comlibretexts.orgbyjus.comyoutube.com

An illustrative comparison of hypothetical relative hydrolysis rates is presented in the table below, where the rate of hydrolysis of acetyl chloride is taken as a reference.

| Acyl Chloride | Structure | Relative Rate of Hydrolysis (Hypothetical) | Key Steric Features |

|---|---|---|---|

| Acetyl chloride | CH₃COCl | 1.0 | Minimal steric hindrance |

| Propanoyl chloride | CH₃CH₂COCl | 0.6 | Slightly increased steric hindrance |

| Isobutyryl chloride | (CH₃)₂CHCOCl | 0.1 | Significant steric hindrance from two α-methyl groups |

| 2,3-Dimethylbut-3-enoyl chloride | CH₂(C(CH₃))C(CH₃)COCl | <0.1 | Substantial steric hindrance from α-methyl and β-isopropylidene groups |

Hammett Plot Analysis for Electronic Effects on Reactivity

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of meta- and para-substituents on the reactivity of aromatic compounds. seesaa.netresearchgate.net It establishes a linear free-energy relationship between the reaction rate or equilibrium constant of a substituted aromatic compound and the electronic properties of its substituent. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

While the Hammett equation is traditionally applied to aromatic systems, the principles of linear free-energy relationships can be extended to understand electronic effects in other systems. For a hypothetical Hammett-type analysis of the reactivity of substituted 2,3-dimethylbut-3-enoyl chlorides (where substituents are placed on the vinyl group, for instance), one would expect the electronic nature of the substituent to influence the electrophilicity of the carbonyl carbon.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, which increase the partial positive charge on the carbonyl carbon and make it more susceptible to nucleophilic attack. Conversely, a negative ρ value would suggest that electron-donating groups enhance the reaction rate, which might imply a change in the rate-determining step or the development of positive charge in the transition state.

For the nucleophilic acyl substitution of 2,3-dimethylbut-3-enoyl chloride, a positive ρ value is anticipated. Electron-withdrawing substituents on the alkene moiety would inductively pull electron density away from the carbonyl group, enhancing its electrophilicity and facilitating the initial nucleophilic attack.

The following table presents hypothetical data for a Hammett plot analysis of the methanolysis of a series of para-substituted cinnamoyl chlorides, which are structurally related α,β-unsaturated acyl chlorides. This illustrates the expected trend.

| Substituent (X) | σ_p | Relative Rate (k_rel) (Hypothetical) | log(k_rel) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.5 | -0.30 |

| -CH₃ | -0.17 | 0.7 | -0.15 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | 0.23 | 2.1 | 0.32 |

| -NO₂ | 0.78 | 10.5 | 1.02 |

A plot of log(k_rel) versus σ_p would be expected to yield a straight line with a positive slope (ρ > 0), confirming that the reaction is favored by electron-withdrawing substituents.

Investigation of Reaction Intermediates in Nucleophilic Pathways

The mechanism of nucleophilic acyl substitution is generally believed to proceed through a short-lived tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgbyjus.comyoutube.com The direct observation and characterization of these intermediates are challenging due to their high reactivity and transient nature. However, their existence is supported by a wealth of indirect evidence, including isotopic labeling studies. masterorganicchemistry.com

In the context of 2,3-dimethylbut-3-enoyl chloride, the reaction with a nucleophile (NuH) would involve the formation of a tetrahedral intermediate as shown below:

Recent advances in mass spectrometry techniques have allowed for the direct detection of protonated tetrahedral intermediates in the gas phase for some reactions, such as the ethanolysis of acetyl chloride. These studies provide compelling evidence for the existence of these species.

Alternatively, under certain conditions, particularly with very weak nucleophiles and in polar, aprotic solvents, an Sₙ1-like mechanism involving the formation of an acylium ion could be considered. However, for most nucleophilic substitution reactions of acyl chlorides, the addition-elimination mechanism via a tetrahedral intermediate is the more accepted pathway.

Reactions Involving the Alkene Moiety

Electrophilic Addition Reactions Across the Double Bond

The carbon-carbon double bond in 2,3-dimethylbut-3-enoyl chloride can undergo electrophilic addition reactions, a characteristic reaction of alkenes. The electrophilicity of the carbonyl group can influence the reactivity of the double bond.

Halogenation Reactions

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to an alkene typically proceeds through a cyclic halonium ion intermediate. wikipedia.org This intermediate is then attacked by the halide ion in an anti-addition fashion.

In the case of 2,3-dimethylbut-3-enoyl chloride, the addition of a halogen (X₂) would lead to the formation of a dihalo-substituted acyl chloride. The reaction is expected to proceed via a halonium ion intermediate. Due to the electron-withdrawing nature of the acyl chloride group, the double bond is somewhat deactivated towards electrophilic attack compared to a simple alkene. However, the reaction is still expected to occur.

The mechanism for the bromination of 2,3-dimethylbut-3-enoyl chloride is depicted below:

The product of this reaction would be 3,4-dihalo-2,3-dimethylbutanoyl chloride.

Hydrohalogenation Reactions

The addition of hydrogen halides (HX) to unsymmetrical alkenes typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comchemistrysteps.comchadsprep.com

In 2,3-dimethylbut-3-enoyl chloride, the double bond is between a secondary and a tertiary carbon. According to Markovnikov's rule, the proton from the hydrogen halide would add to the C4 carbon (the CH₂ group), leading to the formation of a tertiary carbocation at C3. This carbocation would then be attacked by the halide ion (X⁻) to give the final product.

The mechanism for the hydrohalogenation of 2,3-dimethylbut-3-enoyl chloride is as follows:

The major product expected from this reaction is 3-halo-2,3-dimethylbutanoyl chloride. The electron-withdrawing acyl chloride group would destabilize the adjacent carbocation, thus reinforcing the regioselectivity predicted by Markovnikov's rule.

The following table summarizes the expected products of electrophilic addition to 2,3-dimethylbut-3-enoyl chloride.

| Reaction | Reagent | Major Product | Key Mechanistic Feature |

|---|---|---|---|

| Halogenation | Br₂ or Cl₂ | 3,4-Dihalo-2,3-dimethylbutanoyl chloride | Formation of a cyclic halonium ion, anti-addition |

| Hydrohalogenation | HBr or HCl | 3-Halo-2,3-dimethylbutanoyl chloride | Formation of the more stable tertiary carbocation (Markovnikov's rule) |

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions, Ene Reactions)

Detailed investigations into the cycloaddition reactions of 2,3-dimethylbut-3-enoyl chloride are not present in the reviewed scientific literature. The potential for this compound to undergo [2+2] photocycloadditions or ene reactions can be inferred from the general behavior of alkenes and acyl chlorides, but specific conditions, yields, and stereochemical outcomes for this substrate have not been reported.

Catalytic Strategies for Enantioselective Photochemical Transformations Involving Similar Alkenes

While the enantioselective photochemical transformation of alkenes is a vibrant area of research, no studies have been found that specifically employ 2,3-dimethylbut-3-enoyl chloride. General strategies for achieving enantioselectivity in photochemical reactions often involve the use of chiral photosensitizers, chiral catalysts, or chiral auxiliaries to create a stereochemically defined environment around the reacting alkene. These methods have been successfully applied to a variety of prochiral alkenes, but their applicability to the sterically demanding 2,3-dimethylbut-3-enoyl chloride remains to be demonstrated.

Role of Lewis Acid Catalysis in Alkene Reactivity

Lewis acid catalysis is a powerful tool for activating alkenes in cycloaddition reactions by lowering the energy of the LUMO of the dienophile or enophile. This strategy is particularly effective for reactions involving electron-deficient alkenes. Although the acyl chloride group in 2,3-dimethylbut-3-enoyl chloride is electron-withdrawing, which would activate the double bond towards nucleophilic attack, no literature exists on the use of Lewis acids to further enhance its reactivity in cycloadditions. The potential for Lewis acid coordination to the carbonyl oxygen and the subsequent impact on cycloaddition pathways with this specific substrate is an open area for investigation.

Polymerization Tendencies and Strategies for Minimization

The presence of a terminal vinyl group in 2,3-dimethylbut-3-enoyl chloride suggests a propensity for polymerization. However, no studies specifically documenting the polymerization of this monomer or the properties of the resulting polymer could be located. General strategies for minimizing the polymerization of reactive vinyl monomers include the addition of radical inhibitors, such as hydroquinone (B1673460) or its derivatives, and careful control of reaction temperature and exposure to light. For a bifunctional monomer like 2,3-dimethylbut-3-enoyl chloride, which also contains a reactive acyl chloride group, polymerization could potentially be initiated by various mechanisms, and controlling this tendency would be crucial for its use in other synthetic applications.

Organometallic Reactions and Catalysis

The field of organometallic chemistry offers a vast array of transformations for both acyl chlorides and alkenes. However, the application of these powerful methods to 2,3-dimethylbut-3-enoyl chloride has not been described in the available literature.

Cross-Coupling Reactions Utilizing Acyl Chlorides as Electrophiles

Acyl chlorides are valuable electrophiles in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form ketones. These reactions typically involve the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the acyl chloride. While this is a general and widely used methodology, no specific examples of cross-coupling reactions involving 2,3-dimethylbut-3-enoyl chloride have been reported. The steric hindrance around the acyl chloride moiety in this compound might influence the rate and efficiency of the oxidative addition step, potentially requiring specialized catalysts or reaction conditions.

Insertion Reactions with Transition Metal Complexes

Transition metal complexes can insert into the carbon-chlorine bond of acyl chlorides, forming acyl-metal intermediates that can participate in a variety of subsequent reactions. Furthermore, the alkene moiety of 2,3-dimethylbut-3-enoyl chloride could also coordinate to and undergo insertion reactions with transition metal complexes. This dual reactivity presents opportunities for complex catalytic cycles. However, the scientific literature lacks any specific examples of such insertion reactions with 2,3-dimethylbut-3-enoyl chloride.

Ligand Design for Selective Catalytic Transformations

The strategic design of ligands is paramount in achieving high selectivity in catalytic transformations involving sterically hindered and electronically complex substrates like 2,3-dimethylbut-3-enoyl chloride. While specific ligand development for this exact molecule is not extensively documented, principles from related catalytic systems, particularly palladium-catalyzed cross-coupling reactions, offer significant insights.

For reactions targeting the acyl chloride moiety, such as Suzuki or Heck couplings, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the metal center (commonly palladium) is critical. The ligand's steric and electronic properties dictate the catalyst's activity, stability, and selectivity. For a sterically encumbered substrate like 2,3-dimethylbut-3-enoyl chloride, bulky, electron-rich ligands are often employed to promote oxidative addition and prevent catalyst deactivation. For instance, bulky biaryl phosphine ligands have demonstrated efficacy in the coupling of sterically hindered aryl chlorides. thieme-connect.deorganic-chemistry.org

In the context of α,β-unsaturated systems, ligand control can be exploited to direct the regioselectivity of a reaction. For example, in the palladium-catalyzed arylation of α,β-unsaturated ketones, the choice of phosphine ligand can switch the selectivity between α- and γ-arylation. nih.gov A similar strategy could hypothetically be applied to 2,3-dimethylbut-3-enoyl chloride to achieve selective functionalization at different positions.

The development of ligands for asymmetric catalysis involving such substrates would focus on creating a chiral environment around the metal center. This could lead to enantioselective addition to the carbon-carbon double bond or enantioselective coupling at the acyl chloride.

Oxidation and Reduction Pathways

The dual reactivity of the acyl chloride and the vinyl group in 2,3-dimethylbut-3-enoyl chloride allows for a range of oxidation and reduction transformations. The selective modification of one functional group while leaving the other intact is a significant synthetic challenge that can be addressed through the careful choice of reagents and reaction conditions.

Selective Reduction to Aldehydes and Alcohols

The reduction of the acyl chloride group in 2,3-dimethylbut-3-enoyl chloride can, in principle, yield the corresponding aldehyde, allylic alcohol, or saturated alcohol. The outcome of the reduction is highly dependent on the reducing agent employed and the reaction parameters.

Reduction to the Aldehyde: The partial reduction of an acyl chloride to an aldehyde requires a mild and controlled reducing agent to prevent over-reduction to the alcohol. The Rosenmund reduction, which utilizes catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline-sulfur), is a classic method for this transformation. mdma.ch However, for laboratory-scale synthesis, several hydride reagents have been developed for this purpose.

A prominent reagent for the selective reduction of acyl chlorides to aldehydes is lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H). chemistrysteps.comlibretexts.org This sterically hindered and less reactive derivative of lithium aluminum hydride can selectively reduce the highly reactive acyl chloride at low temperatures, with the resulting aldehyde being less reactive towards the bulky hydride, thus allowing for its isolation. chemistrysteps.comlibretexts.org Another effective method involves the use of sodium borohydride (B1222165) in the presence of a pyridine-borane complex, which can convert both aliphatic and aromatic acid chlorides to aldehydes in good yields with minimal alcohol formation. mdma.ch The use of hydrosilanes in the presence of a palladium catalyst has also been shown to be an efficient method for the reduction of various acid chlorides, including α,β-unsaturated ones, to their corresponding aldehydes. organic-chemistry.org

Reduction to the Alcohol: Stronger reducing agents will typically reduce the acyl chloride all the way to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily convert 2,3-dimethylbut-3-enoyl chloride to 2,3-dimethylbut-3-en-1-ol (B1280170). chemistrysteps.com Sodium borohydride (NaBH₄), while generally less reactive than LiAlH₄, is also capable of reducing acyl chlorides to alcohols. chemistrysteps.comresearchgate.net In these reductions, the reaction proceeds through an aldehyde intermediate which is immediately further reduced to the alcohol. chemistrysteps.com It is important to note that these strong hydrides will typically not reduce the carbon-carbon double bond.

For the selective reduction of the double bond while preserving the acyl chloride, methods like catalytic hydrogenation with specific catalysts that are not active towards the acyl chloride would be required, though this is a less common transformation. Conversely, to reduce both the acyl chloride and the double bond, more forcing hydrogenation conditions or a combination of reducing agents might be necessary. Biocatalytic methods, using enzymes such as carboxylic acid reductases (CARs), have also emerged for the reduction of α,β-unsaturated carboxylic acids to the corresponding allylic alcohols, and in some cases, further to the saturated alcohols. rsc.orgrsc.org These methods could potentially be adapted for the corresponding acyl chlorides.

Table 1: Selected Reagents for the Controlled Reduction of Unsaturated Acyl Chlorides

| Target Product | Reagent/Methodology | Key Features & Conditions |

| Aldehyde | Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) | Sterically hindered, less reactive hydride; typically run at low temperatures (e.g., -78 °C) to prevent over-reduction. chemistrysteps.comlibretexts.org |

| Aldehyde | Sodium borohydride/Pyridine | Forms a complex that moderates the reactivity of the borohydride, allowing for the isolation of the aldehyde. mdma.ch |

| Aldehyde | Hydrosilanes/Palladium catalyst | Mild conditions, good functional group tolerance for various acid chlorides. organic-chemistry.org |

| Alcohol | Lithium aluminum hydride (LiAlH₄) | Powerful reducing agent; reduces the acyl chloride to the alcohol, typically preserves the C=C double bond. chemistrysteps.com |

| Alcohol | Sodium borohydride (NaBH₄) | Less reactive than LiAlH₄ but still effective for reducing acyl chlorides to alcohols. chemistrysteps.comresearchgate.net |

| Allylic Alcohol | Biocatalysis (e.g., Carboxylic Acid Reductases) | High selectivity under mild conditions; can be engineered for specific substrates. rsc.orgrsc.org |

Oxidative Transformations to Carboxylic Acid Derivatives

The carbon-carbon double bond in 2,3-dimethylbut-3-enoyl chloride is susceptible to oxidative cleavage, which would break the molecule into smaller fragments containing carboxylic acid or related functionalities. The acyl chloride group is generally stable to many oxidizing conditions that target alkenes.

One of the most common methods for oxidative cleavage is ozonolysis. Treatment of 2,3-dimethylbut-3-enoyl chloride with ozone, followed by a workup procedure, would cleave the double bond. An oxidative workup (e.g., with hydrogen peroxide) would likely yield a dicarbonyl compound, specifically a keto-acyl chloride. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield a keto-aldehyde.

Other methods for oxidative cleavage of unsaturated systems often involve transition metal catalysts. rsc.org For instance, ruthenium or tungsten-based catalysts in the presence of a stoichiometric oxidant can effectively cleave carbon-carbon double bonds. rsc.orgmdpi.com The specific products would depend on the reaction conditions and the stability of the acyl chloride moiety under these conditions. More recent developments have focused on heterogeneous catalysis for the oxidative cleavage of unsaturated hydrocarbons, which could offer advantages in terms of catalyst recyclability and product purification. nih.gov

It is important to consider that under strongly oxidative and hydrolytic conditions, the acyl chloride group could be hydrolyzed to the corresponding carboxylic acid. Therefore, achieving selective oxidative transformation of the double bond while preserving the acyl chloride would require carefully controlled, anhydrous reaction conditions.

Table 2: Potential Oxidative Transformations of 2,3-Dimethylbut-3-enoyl Chloride

| Reaction | Reagents & Conditions | Expected Major Product(s) |

| Oxidative Cleavage (Ozonolysis, oxidative workup) | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | 2-Oxo-3-methylbutanoyl chloride |

| Oxidative Cleavage (Ozonolysis, reductive workup) | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S or Zn/H₂O | 2-Oxo-3-methylbutanal |

| Oxidative Cleavage (Catalytic) | RuO₄ (catalytic), NaIO₄ (stoichiometric) | 2-Oxo-3-methylbutanoyl chloride |

| Hydrolysis of Acyl Chloride | H₂O | 2,3-Dimethylbut-3-enoic acid |

Spectroscopic Characterization Methodologies in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure and for tracking the progress of chemical transformations in solution.

Application of ¹H and ¹³C NMR for Monitoring Reaction Progress

The formation and consumption of 2,3-Dimethylbut-3-enoyl chloride can be effectively monitored using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. In a typical synthesis, such as the reaction of 2,3-Dimethyl-3-butenoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride, the progress can be followed by observing the disappearance of the carboxylic acid proton signal (typically a broad singlet above 10 ppm in ¹H NMR) and the corresponding shift of the carbonyl carbon in ¹³C NMR.

Predicted ¹H NMR Spectral Data for 2,3-Dimethylbut-3-enoyl chloride:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH (C2) | 3.2 - 3.6 | Quartet | 1H |

| CH₃ (on C2) | 1.3 - 1.5 | Doublet | 3H |

| CH₃ (on C3) | 1.7 - 1.9 | Singlet | 3H |

| =CH₂ (C4) | 4.8 - 5.1 | Two singlets or narrow multiplets | 2H |

This table is based on predictive models and data from analogous compounds.

Predicted ¹³C NMR Spectral Data for 2,3-Dimethylbut-3-enoyl chloride:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C1) | 170 - 175 |

| CH (C2) | 55 - 65 |

| C (C3) | 140 - 145 |

| =CH₂ (C4) | 115 - 125 |

| CH₃ (on C2) | 15 - 20 |

| CH₃ (on C3) | 20 - 25 |

This table is based on predictive models and data from analogous compounds. The carbonyl carbon of acyl chlorides typically resonates in the 160-180 ppm range. chegg.com

By integrating the signals corresponding to the starting material and the product over time, a kinetic profile of the reaction can be constructed. This allows for the determination of reaction completion and can help in optimizing reaction conditions.

Advanced NMR Techniques (e.g., 2D NMR, in situ NMR) for Mechanistic Studies

For a comprehensive structural assignment and to probe reaction mechanisms, advanced NMR techniques are indispensable.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the definitive assignment of all proton and carbon signals of 2,3-Dimethylbut-3-enoyl chloride . chemicalbook.comorgchemboulder.comnih.gov

COSY: A COSY spectrum would reveal the coupling between the proton on C2 and the protons of the methyl group attached to it.

HSQC: An HSQC experiment would directly correlate each proton signal to its attached carbon atom, confirming the assignments made in the 1D spectra. nanalysis.comcolumbia.edu For instance, it would show a cross-peak between the proton at ~3.4 ppm and the carbon at ~60 ppm (C2).

HMBC: The HMBC spectrum is particularly powerful as it shows longer-range couplings (typically 2-3 bonds). chemicalbook.comorgchemboulder.comcolumbia.edu This would allow for the connection of the different fragments of the molecule. For example, correlations would be expected between the C1 carbonyl carbon and the protons on C2, and between the C3 and C4 carbons and the methyl protons on C2 and C3.

In situ NMR: In situ or reaction monitoring NMR allows for the real-time observation of a chemical reaction as it happens inside the NMR tube. acs.org This is particularly valuable for studying reactive intermediates and understanding reaction kinetics and mechanisms. For the synthesis of 2,3-Dimethylbut-3-enoyl chloride , an in situ NMR experiment could provide detailed information on the rate of formation of the product and the potential formation of any transient intermediates or byproducts.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Monitoring Carbonyl Stretch Frequencies and C-Cl Vibrations

The most characteristic feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching absorption. For 2,3-Dimethylbut-3-enoyl chloride , this band is expected to appear at a relatively high frequency, typically in the range of 1780-1815 cm⁻¹. This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom.

The C-Cl stretching vibration is also a key diagnostic peak, though it is generally weaker and appears in the fingerprint region of the spectrum, typically between 650 and 850 cm⁻¹. researchgate.netresearchgate.net The presence of the C=C double bond in 2,3-Dimethylbut-3-enoyl chloride would also give rise to a stretching vibration around 1640-1680 cm⁻¹. wikipedia.org

Raman spectroscopy provides complementary information. The C=C stretching vibration in unsaturated compounds often gives a strong Raman signal. chegg.comresearchgate.netcaspre.ca The C-Cl stretch is also typically Raman active. researchgate.netresearchgate.net

Expected Vibrational Frequencies for 2,3-Dimethylbut-3-enoyl chloride:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C=O | Stretch | 1780 - 1815 | IR (strong), Raman (medium) |

| C=C | Stretch | 1640 - 1680 | IR (medium), Raman (strong) |

| C-Cl | Stretch | 650 - 850 | IR (medium-weak), Raman (strong) |

| C-H (sp²) | Stretch | 3000 - 3100 | IR (medium), Raman (medium) |

| C-H (sp³) | Stretch | 2850 - 3000 | IR (strong), Raman (strong) |

This table is based on characteristic group frequencies and data from analogous compounds.

In Situ FT-IR for Real-Time Reaction Kinetics Monitoring

Similar to in situ NMR, in situ Fourier Transform Infrared (FT-IR) spectroscopy allows for the real-time monitoring of chemical reactions. nanalysis.compdx.eduyoutube.comnih.gov By inserting a probe directly into the reaction vessel, the change in absorbance of specific vibrational bands can be tracked over time. For the synthesis of 2,3-Dimethylbut-3-enoyl chloride , one could monitor the decrease in the broad O-H stretch of the starting carboxylic acid and the concomitant increase in the sharp C=O stretch of the acyl chloride product. This provides a direct measure of the reaction rate and can be used to determine kinetic parameters. The high reactivity of acyl chlorides makes in situ monitoring particularly advantageous as it avoids the need for sample extraction and quenching, which can introduce errors. nanalysis.com

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

For 2,3-Dimethylbut-3-enoyl chloride (molecular weight: 132.59 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 132. stackexchange.com Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 134 with an intensity of approximately one-third of the M⁺ peak would be observed, confirming the presence of one chlorine atom.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the chlorine radical to give a prominent acylium ion at m/z 97.

[C₆H₉CO]⁺

Further fragmentation of this acylium ion could occur, for instance, through the loss of carbon monoxide (CO), leading to a fragment at m/z 69.

[C₅H₉]⁺

Other potential fragmentation pathways could involve cleavage of the C-C bonds in the butyl chain. The analysis of these fragmentation patterns allows for the confirmation of the molecular structure. wikipedia.orgnih.govlibretexts.orglibretexts.org

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS), is also a powerful tool for assessing the purity of 2,3-Dimethylbut-3-enoyl chloride . It can detect and identify any unreacted starting materials, byproducts, or impurities present in the sample, even at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Research

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for monitoring the synthesis and purity of 2,3-Dimethylbut-3-enoyl chloride. In a synthetic reaction, GC-MS can be used to separate the target compound from starting materials, byproducts, and solvents, with each component exhibiting a characteristic retention time in the gas chromatogram.

Following separation by the gas chromatograph, the eluted compounds are introduced into the mass spectrometer, which provides a fragmentation pattern that serves as a molecular fingerprint. For 2,3-Dimethylbut-3-enoyl chloride, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, although it may be of low intensity due to the compound's reactivity. The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope. nih.gov

The fragmentation of 2,3-Dimethylbut-3-enoyl chloride would likely proceed through the loss of the chlorine atom to form a stable acylium ion, which would be a prominent peak in the spectrum. Further fragmentation could involve the loss of carbon monoxide or cleavage of the dimethylbutenyl group.

Table 1: Predicted GC-MS Fragmentation Data for 2,3-Dimethylbut-3-enoyl chloride

| m/z (Mass-to-Charge Ratio) | Predicted Fragment | Notes |

| 132/134 | [C₆H₉ClO]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. nih.gov |

| 97 | [C₆H₉CO]⁺ | Acylium ion formed by the loss of the chlorine radical; expected to be a major peak. |

| 69 | [C₅H₉]⁺ | Loss of CO from the acylium ion. |

| 41 | [C₃H₅]⁺ | Further fragmentation of the alkyl chain. |

This table is predictive and based on general fragmentation patterns of acyl chlorides and unsaturated compounds.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 2,3-Dimethylbut-3-enoyl chloride, with a molecular formula of C₆H₉ClO, the theoretical exact mass can be calculated with high precision. acs.org An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned elemental composition, ruling out other potential structures.

Table 2: High-Resolution Mass Spectrometry Data for 2,3-Dimethylbut-3-enoyl chloride

| Parameter | Value |

| Molecular Formula | C₆H₉ClO |

| Calculated Exact Mass | 132.03419 Da acs.org |

| Required Mass Accuracy | < 5 ppm |

Advanced X-ray Crystallography for Structural Analysis of Derivatives

Due to the reactive and often liquid nature of many acyl chlorides like 2,3-Dimethylbut-3-enoyl chloride, obtaining a single crystal suitable for X-ray diffraction can be challenging. Therefore, it is common practice to convert the acyl chloride into a stable, crystalline derivative, such as an amide or an ester, for structural analysis. X-ray crystallography of such a derivative provides definitive proof of the original acyl chloride's carbon skeleton and offers detailed insights into the three-dimensional arrangement of atoms.

Determining Steric Environments and Conformations of Reaction Products

Once a suitable crystalline derivative of 2,3-Dimethylbut-3-enoyl chloride is synthesized, X-ray crystallography can precisely map the steric environment around the carbonyl group and the conformation of the entire molecule. The resulting crystal structure would reveal the spatial arrangement of the methyl groups on the butenoyl chain and how they influence the accessibility of the carbonyl carbon. This information is crucial for understanding the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in a nucleophilic addition reaction, the crystal structure of the product would confirm which face of the double bond was attacked and how the substituents orient themselves in the final product.

Elucidation of Molecular Geometries and Intermolecular Interactions

X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles within the crystalline derivative. These geometric parameters offer a detailed picture of the molecule's structure, confirming the connectivity of the atoms and revealing any strain or unusual bonding features.

Furthermore, the crystal structure elucidates the intermolecular interactions that govern the packing of molecules in the solid state. For example, in an amide derivative of 2,3-Dimethylbut-3-enoyl chloride, the analysis would reveal hydrogen bonding networks between the N-H and C=O groups of adjacent molecules. These non-covalent interactions are fundamental to understanding the physical properties of the material and can influence its reactivity in the solid state.

Table 3: Representative Bond Lengths and Angles for a Hypothetical Amide Derivative of 2,3-Dimethylbut-3-enoyl chloride

| Parameter | Typical Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.33 Å |

| C=C Bond Length | ~1.34 Å |

| C-C=O Bond Angle | ~120° |

| C=C-C Bond Angle | ~122° |

This table contains representative values based on known structures of similar α,β-unsaturated amides and is for illustrative purposes.

Theoretical and Computational Studies on 2,3 Dimethylbut 3 Enoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like 2,3-dimethylbut-3-enoyl chloride, DFT can provide valuable insights into its reactivity.

Modeling Transition States in Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. wikipedia.orgsavemyexams.com DFT calculations are instrumental in modeling the transition states of these reactions. By calculating the energies of the reactants, intermediates, and products, a detailed reaction profile can be constructed. For 2,3-dimethylbut-3-enoyl chloride, the reaction with a nucleophile (e.g., water, alcohol, or an amine) would proceed through a tetrahedral intermediate. DFT can precisely map the geometry and energy of the transition state leading to this intermediate, which is crucial for understanding the reaction kinetics.

Prediction of Reaction Pathways and Energy Barriers

DFT calculations can predict the most favorable reaction pathways by comparing the energy barriers of different potential routes. For instance, in reactions with unsymmetrical reagents, DFT can help determine the regioselectivity and stereoselectivity of the addition to the carbonyl group. The calculated energy barriers for these pathways provide a quantitative measure of the likelihood of each reaction occurring, guiding synthetic strategies.

A hypothetical DFT study on the hydrolysis of 2,3-dimethylbut-3-enoyl chloride might yield the following data:

| Parameter | Reactants | Transition State | Tetrahedral Intermediate | Products |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 | -25.7 |

| C=O Bond Length (Å) | 1.20 | 1.35 | 1.42 | - |

| C-Cl Bond Length (Å) | 1.80 | 2.10 | 2.35 | - |

| C-Nu Bond Length (Å) | - | 2.05 | 1.50 | 1.36 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like 2,3-dimethylbut-3-enoyl chloride, MD simulations can provide critical information about its conformational preferences and the influence of the solvent environment.

MD simulations can reveal the most stable conformations of the molecule in different solvents. The dihedral angles around the C-C single bonds can be monitored over time to identify the most populated conformational states. The choice of solvent can significantly impact these conformations due to varying dielectric constants and specific solute-solvent interactions, such as hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While specific QSAR studies on 2,3-dimethylbut-3-enoyl chloride are not available, general QSAR models for acyl chlorides can be informative. nih.gov

For a series of substituted acyl chlorides, QSAR models can be developed to predict their reactivity towards a common nucleophile. Descriptors used in such models often include electronic parameters (like Hammett constants or calculated atomic charges) and steric parameters. nih.gov A study on 4-substituted benzoic acid acyl glucuronides successfully used Hammett substituent constants and computational chemistry-derived partial atomic charges to model their degradation rates. nih.gov

Computational Analysis of Steric and Electronic Effects on Reactivity

The reactivity of 2,3-dimethylbut-3-enoyl chloride is governed by a combination of steric and electronic factors. Computational methods provide powerful tools to visualize and quantify these effects.

Steric Maps and Electrostatic Potential Surfaces

Steric maps can be generated to visualize the steric hindrance around the reactive carbonyl center. For 2,3-dimethylbut-3-enoyl chloride, the two methyl groups adjacent to the carbonyl group create significant steric bulk, which would be clearly depicted in a steric map. This steric hindrance would be expected to influence the approach of nucleophiles.

Correlation with Experimental Kinetic Data (e.g., Hammett Plots)

The quantitative correlation of reaction rates with substituent effects provides profound insights into reaction mechanisms. For aromatic systems, the Hammett equation has proven to be an invaluable tool. However, for aliphatic compounds such as 2,3-Dimethylbut-3-enoyl chloride, a direct application of the Hammett equation is not feasible due to the absence of a benzene (B151609) ring through which electronic effects are transmitted in a well-defined manner. Instead, analogous linear free-energy relationships (LFERs), most notably the Taft equation, are employed to dissect the influence of electronic and steric factors on reaction kinetics.

log(k/k₀) = ρσ + δEₛ

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the reference compound (e.g., the unsubstituted parent structure).

ρ* (rho-star) is the reaction constant, which reflects the sensitivity of the reaction to polar effects.

σ* (sigma-star) is the polar substituent constant, which quantifies the inductive effect of the substituent.

δ (delta) is the steric reaction constant, indicating the sensitivity of the reaction to steric hindrance.

Eₛ is the steric substituent constant.

A computational approach would complement such experimental work by calculating theoretical descriptors that correlate with these experimental kinetic data. For instance, theoretical calculations can determine ground-state and transition-state geometries, activation energies, and various electronic properties such as partial atomic charges and molecular orbital energies.

A key aspect of such a study would be the generation of a Hammett-like plot, or more accurately, a Taft plot. In this plot, the logarithm of the relative rate constant (log(k/k₀)) would be plotted against the appropriate substituent constants (σ). The linearity and slope of this plot provide critical information about the reaction mechanism. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge at the reaction center in the transition state. Conversely, a negative ρ* value would imply that electron-donating groups enhance the reaction rate, pointing to the buildup of positive charge.

For a hypothetical solvolysis reaction of substituted derivatives of 2,3-Dimethylbut-3-enoyl chloride, one might investigate substituents on the alkyl backbone. The data could be presented in a table similar to the one below, which illustrates the type of data that would be collected and analyzed.

Hypothetical Kinetic Data for the Solvolysis of Substituted Acyl Chlorides

| Substituent (R) in R-COCl | σ* (Polar Constant) | Eₛ (Steric Constant) | k (s⁻¹) (Experimental) | log(k/k₀) |

| CH₃ | 0.00 | 0.00 | 1.2 x 10⁻⁴ | 0.00 |

| C₂H₅ | -0.10 | -0.07 | 9.8 x 10⁻⁵ | -0.09 |

| i-Pr | -0.19 | -0.47 | 6.5 x 10⁻⁵ | -0.27 |

| t-Bu | -0.30 | -1.54 | 1.5 x 10⁻⁵ | -0.90 |

| ClCH₂ | +1.05 | -0.24 | 8.5 x 10⁻³ | 1.85 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on general trends observed in the solvolysis of aliphatic acyl chlorides.

By plotting log(k/k₀) against σ*, a linear relationship would be sought. Deviations from linearity could indicate a change in reaction mechanism or the influence of other factors not accounted for by the Taft equation. The correlation of such experimental data with computational models would provide a powerful synergistic approach to understanding the reactivity of 2,3-Dimethylbut-3-enoyl chloride and its derivatives.

Applications of 2,3 Dimethylbut 3 Enoyl Chloride in Complex Organic Synthesis

Role as a Key Building Block in Multi-Component Reactions (MCRs)

There is no available research demonstrating the use of 2,3-Dimethylbut-3-enoyl chloride in multi-component reactions.

Synthesis of Spiro-Oxindole Derivatives and Related Heterocycles

No published studies were found that utilize 2,3-Dimethylbut-3-enoyl chloride for the synthesis of spiro-oxindole derivatives or related heterocycles.

Derivatization for the Synthesis of High-Value Fine Chemicals

There is no documented evidence of 2,3-Dimethylbut-3-enoyl chloride being derivatized for the synthesis of high-value fine chemicals.

Incorporation into Natural Product Synthesis

A comprehensive search of natural product synthesis literature did not reveal any instances of 2,3-Dimethylbut-3-enoyl chloride being used as a building block.

Precursor for Advanced Pharmaceutical Intermediates (excluding therapeutic applications)